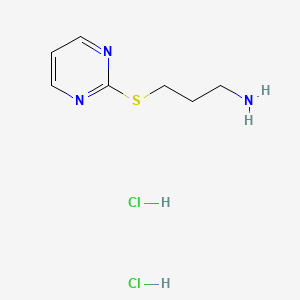

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride

Description

3-(Pyrimidin-2-ylsulfanyl)propan-1-amine dihydrochloride is a synthetic organic compound characterized by a propane backbone substituted with a pyrimidin-2-ylsulfanyl group and an amine functional group, stabilized as a dihydrochloride salt. The molecular formula is C₇H₁₁N₃S·2HCl, yielding a molecular weight of 242.07 g/mol.

Properties

Molecular Formula |

C7H13Cl2N3S |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

3-pyrimidin-2-ylsulfanylpropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C7H11N3S.2ClH/c8-3-1-6-11-7-9-4-2-5-10-7;;/h2,4-5H,1,3,6,8H2;2*1H |

InChI Key |

YNPFSRGSUNAZQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SCCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride typically involves the reaction of pyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyrimidine-2-thiol attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, affecting their stability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Backbone Flexibility :

- The propane chain in the target compound offers greater conformational flexibility compared to rigid pyrrolidine or pyridine rings in analogs . This flexibility may enhance binding to diverse biological targets but reduce specificity.

Sulfur Linkage :

- The sulfanyl (-S-) group in the target compound and 5,6,7-trimethyl-triazolo-pyrimidinylsulfanyl acetic acid can participate in hydrophobic interactions or disulfide bonding, unlike the ether or amine linkages in other analogs.

Salt Form :

- Dihydrochloride salts (target compound and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., C₈H₁₃ClN₄ ), which is critical for drug formulation.

Biological Relevance :

- Pyrimidine derivatives are commonly investigated for kinase inhibition or anti-inflammatory activity. For example, molecular docking studies with TNF-α (PDB:2az5) suggest pyrimidine-containing compounds may interact with inflammatory targets, though the target compound’s specific activity remains unstudied.

Biological Activity

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a sulfanyl group and a propan-1-amine chain. Its molecular formula is C7H10Cl2N2S, with a molecular weight of approximately 221.14 g/mol. The presence of the pyrimidine moiety suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds containing pyrimidine derivatives can inhibit specific enzymes and receptors involved in various biological processes. For instance, the compound may act as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), which is implicated in several cancers and other diseases. By inhibiting SHP2, this compound could potentially disrupt signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, indicating potential use in treating infections .

Anticancer Potential

The compound's role as a SHP2 inhibitor positions it as a candidate for cancer therapy. Inhibiting SHP2 can lead to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism has been explored in various studies focusing on cancers such as leukemia and solid tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine and sulfanyl groups can significantly influence biological activity. For example, substituents on the pyrimidine ring can enhance or diminish the compound's potency against specific targets .

| Compound | Target | Activity |

|---|---|---|

| This compound | SHP2 | Inhibitory activity observed |

| Analog Compound A | Mycobacterial ATP Synthase | Potent inhibitor |

| Analog Compound B | Various Cancer Cells | Induces apoptosis |

Q & A

Q. What are the common synthetic routes for 3-(Pyrimidin-2-ylsulfanyl)propan-1-amine dihydrochloride, and how can its purity and structural integrity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution between pyrimidine-2-thiol and a halogenated propan-1-amine derivative, followed by dihydrochloride salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify sulfanyl and amine group integration, complemented by X-ray crystallography for absolute configuration determination using programs like SHELXL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) of structurally similar pyrimidine derivatives (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride) for guidance. Key precautions include:

- Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Storage in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Immediate neutralization of spills with 5% sodium bicarbonate solution. Emergency protocols should align with OSHA guidelines, including eyewash stations and lab coat protection .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Methodological Answer:

- NMR Spectroscopy: Assign peaks for the pyrimidine ring (δ 8.6–9.0 ppm for aromatic protons) and propylamine chain (δ 2.7–3.1 ppm for CH₂-S and CH₂-NH₂).

- X-ray Crystallography: Use SHELX software for structure refinement. High-resolution data (≤1.0 Å) are preferred to resolve potential disorder in the sulfanyl-propylamine linkage .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₇H₁₁N₃S·2HCl) .

Advanced Research Questions

Q. How can experimental design be optimized to address low yields in the synthesis of this compound?

Methodological Answer: Employ a factorial design approach (e.g., Box-Behnken) to evaluate variables:

- Factors: Reaction temperature (40–80°C), solvent (DMF vs. THF), and molar ratio (1:1 to 1:1.5).

- Response Surface Methodology (RSM): Statistically identify interactions between factors. For example, higher polarity solvents (DMF) may improve nucleophilic substitution but require lower temperatures to avoid byproduct formation. Validate reproducibility through triplicate trials .

Q. How should researchers resolve contradictions in reported pharmacological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from nonspecific toxicity.

- Off-Target Profiling: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify secondary targets.

- Computational Docking: Compare binding affinities of the compound with TNF-α (PDB: 2az5) or kinase domains using AutoDock Vina. Prioritize structural analogs with resolved crystallographic data (e.g., trans-1,4-bis(pyrimidin-2-ylsulfanyl)but-2-ene) to refine hypotheses .

Q. What computational strategies are effective for predicting its interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model the sulfanyl-propylamine moiety’s flexibility in aqueous environments.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Assess electronic interactions at binding sites (e.g., charge transfer between pyrimidine and ATP-binding pockets).

- Pharmacophore Modeling: Align with known inhibitors (e.g., pyrimidine-based kinase inhibitors) to identify critical hydrogen bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.